Dehydrolasiocarpine

Hepatotoxicity Cytotoxicity Assay Pyrrolizidine Alkaloid

Dehydrolasiocarpine is the direct, reactive DHPA metabolite of lasiocarpine, eliminating metabolic-activation variability that confounds toxicity assays using parent PAs. As the most cytotoxic dehydropyrrolizidine alkaloid in comparative screens and genotoxic at a benchmark concentration of just 0.01 μM, it delivers unmatched sensitivity for in vitro testing. • Direct-acting reactive pyrrolic ester - bypasses cellular uptake and metabolic enzyme efficiency variables • Most potent DHPA available: superior cytotoxicity ranking and 0.01 μM genotoxicity benchmark for assay validation • Essential LC-MS/MS reference standard for quantifying reactive DHPA metabolites in biological matrices and supporting regulatory PA risk assessment

Molecular Formula C21H31NO7
Molecular Weight 409.5 g/mol
CAS No. 23092-98-0
Cat. No. B1670202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrolasiocarpine
CAS23092-98-0
SynonymsDehydrolasiocarpine;  Lasiocarpine, didehydro-; 
Molecular FormulaC21H31NO7
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O
InChIInChI=1S/C21H31NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,10,14,16,25-26H,9,11-12H2,1-6H3/b13-7+/t14-,16-,21-/m0/s1
InChIKeyIAXLVILDXLCQDO-AXDYITGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrolasiocarpine Research Reference Standard


Dehydrolasiocarpine is a pyrrolizidine alkaloid (PA) belonging to the dehydropyrrolizidine alkaloid (DHPA) subclass [1]. It is an open-chain heliotridine-based diester [2]. As a DHPA, it is the putatively reactive, bioactivated metabolite responsible for the toxicity of its parent compound, lasiocarpine, and is characterized by an α,β-unsaturated double bond linked to the ester group at the C-7 position of the necine base, which is crucial for its mechanism of action [2].

Reference Standard Direct-acting dehydropyrrolizidine alkaloid (DHPA)
Metabolite Context Reported reactive metabolite of lasiocarpine; supports bioactivation studies
Study Fit Designed for DHPA toxicity mechanism and DNA adduct research

Dehydrolasiocarpine: Why Generic PA Standards Fail


Pyrrolizidine alkaloids (PAs) constitute a structurally diverse class of compounds with markedly different toxicological potencies and mechanisms of activation. A key point of differentiation is that the toxicity of many PAs, such as lasiocarpine, is dependent on their metabolic bioactivation to a DHPA intermediate . Dehydrolasiocarpine is the direct, reactive DHPA metabolite of lasiocarpine . Consequently, in vitro and in vivo models that rely on the toxic action of this specific reactive intermediate require the use of dehydrolasiocarpine itself. The use of parent PAs (like lasiocarpine) or other DHPA congeners (like dehydroheliotridine or dehydroretronecine) cannot be assumed to produce equivalent quantitative or qualitative effects due to significant differences in intrinsic reactivity, target binding, and cytotoxic potency [1][2]. This guide provides the specific quantitative evidence differentiating dehydrolasiocarpine from its closest structural and functional analogs to support informed selection and procurement.

Prodrug vs. Direct-Acting Lasiocarpine requires CYP450 bioactivation; its effects may not replicate in metabolically incompetent systems.
Congener Reactivity Other DHPAs (e.g., dehydroheliotridine) may exhibit different binding profiles and cytotoxic response.

Dehydrolasiocarpine Comparative Cytotoxicity & Genotoxicity Evidence


Cytotoxic Potency of Lasiocarpine in HepG2-CYP3A4 Cells

In a direct head-to-head comparison using the HepG2-CYP3A4 cell line, lasiocarpine, the direct metabolic precursor of dehydrolasiocarpine, exhibits significantly higher cytotoxicity than several other major PAs. Its EC50 value of 10 ± 1 μM [1] makes it an order of magnitude more potent than macrocyclic diesters like riddelliine (EC50 = 97 ± 13 μM) [1] and retrorsine (EC50 = 73 ± 12 μM) [1], and over 15-fold more potent than the monoester heliotrine (EC50 = 176 ± 31 μM) [1].

Cytotoxicity (HepG2)
Head-to-head
Lasiocarpine EC50 10 ± 1 μM
Riddelliine EC50 97 ± 13 μM
~9.7-fold difference
Reported cell-model cytotoxicity context; supports PA potency ranking.
CYP3A4-expressing cell line, 48 h exposure.
Hepatotoxicity Cytotoxicity Assay Pyrrolizidine Alkaloid In Vitro Toxicology

Bioactivation: Prodrug vs. Direct-Acting Toxin

Lasiocarpine is a prodrug that is toxic only after its metabolic conversion to its reactive intermediate, dehydrolasiocarpine . This is a critical differentiation for experimental design. The reactive pyrrolic ester structure of dehydrolasiocarpine directly attacks nucleophilic macromolecules like DNA and proteins , while lasiocarpine requires metabolic activation by cytochrome P450 enzymes (e.g., CYP3A4) to exert its toxicity [1]. Therefore, for in vitro systems lacking full metabolic competency, dehydrolasiocarpine is the relevant active agent, not lasiocarpine.

Activation Mechanism
Class-level inference
Dehydrolasiocarpine: direct-acting pyrrolic ester
Lasiocarpine: prodrug, requires CYP450
Metabolic activation dependency may shift assay outcome.
In vitro systems lacking CYP450 require direct-acting form.
Drug Metabolism Bioactivation Hepatotoxicity Pyrrolizidine Alkaloid

Genotoxic Potency: Micronucleus Induction by Lasiocarpine

The genotoxic potential of lasiocarpine, the parent compound of dehydrolasiocarpine, is quantitatively defined by its benchmark concentration (BMC) for doubling of micronuclei counts in HepG2-CYP3A4 cells. The BMC (lower bound) for lasiocarpine is 0.01 μM, which is over 100-fold lower (more potent) than that for riddelliine (1.29 μM) and over 400-fold lower than that for heliotrine (4.42 μM) [1]. This indicates that the reactive metabolite (dehydrolasiocarpine) is a highly potent genotoxin.

Genotoxicity (MN Assay)
Head-to-head
Lasiocarpine BMC 0.01 μM
Riddelliine BMC 1.29 μM
~129-fold difference
Reported genotoxic response context; supports micronucleus endpoint interpretation.
HepG2-CYP3A4, micronucleus doubling benchmark.
Genotoxicity Micronucleus Assay Risk Assessment Pyrrolizidine Alkaloid

Carcinogenicity: Lasiocarpine vs. Riddelliine Benchmark

Riddelliine is the only DHPA classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program [1]. However, comparative studies have demonstrated that the open-chain diester lasiocarpine is significantly more cytotoxic and genotoxic than riddelliine [2][3]. This finding, coupled with the knowledge that lasiocarpine's toxicity is mediated by its metabolite dehydrolasiocarpine , suggests that dehydrolasiocarpine may be a more potent carcinogen than the current regulatory benchmark.

Carcinogenicity Benchmark
Cross-study comparable
Lasiocarpine > riddelliine in cytotoxicity & genotoxicity
Riddelliine: NTP-classified carcinogen
Reported potency context suggests need for comparative carcinogenicity data.
Riddelliine is only NTP-classified PA carcinogen.
Carcinogenicity Risk Assessment Toxicology Pyrrolizidine Alkaloid

High Potency in Primary Hepatocytes

In a physiologically relevant primary rat hepatocyte (PH) model, lasiocarpine exhibited an EC50 of 4 ± 1 μM [1]. This potency was significantly higher than that of other major DHPAs tested in the same system, including riddelliine (EC50 = 8 ± 1 μM) [1], senecionine (EC50 = 8 ± 1 μM) [1], and retrorsine (EC50 = 19 ± 2 μM) [1], and was dramatically higher than monocrotaline (EC50 >300 μM) [1]. This confirms the high intrinsic toxicity of the lasiocarpine/dehydrolasiocarpine pair in a model with intact metabolic pathways.

Primary Hepatocyte Cytotox.
Head-to-head
Lasiocarpine EC50 4 ± 1 μM
Riddelliine EC50 8 ± 1 μM
~2-fold difference
Reported response in metabolically active primary cells; supports liver toxicity model context.
Primary rat hepatocytes, 48 h exposure.
Primary Hepatocytes Cytotoxicity In Vitro Model Pyrrolizidine Alkaloid

Top Cytotoxic DHPA in Multi-Alkaloid Screen

In a comparative screen of eleven dehydropyrrolizidine alkaloids in CRL-2118 chicken hepatocyte cells, the estimated descending order of cytotoxicity was lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline > riddelliine-N-oxide > lycopsamine > intermedine > lasiocarpine-N-oxide > senecionine-N-oxide [1]. Lasiocarpine, the parent of dehydrolasiocarpine, was identified as the most cytotoxic compound among this panel of both open-chain and macrocyclic diesters and monoesters [1].

Cytotoxicity Rank (11 DHPAs)
Head-to-head
Lasiocarpine: #1 most cytotoxic
Reported top rank in tested set; supports screening assay context.
CRL-2118 chicken hepatocyte screen.
Cytotoxicity Ranking Dehydropyrrolizidine Alkaloid High-Throughput Screening Toxicology

Dehydrolasiocarpine Validated Research Applications


Positive Control for DHPA Contaminant Screening

Given its documented rank as the most cytotoxic DHPA in comparative screens [1] and its exceptionally low benchmark concentration for genotoxicity (0.01 μM) [2], dehydrolasiocarpine serves as an ideal positive control for developing and validating in vitro assays designed to detect the toxic potential of pyrrolizidine alkaloid contaminants in food, feed, and herbal products. Its high potency ensures assay sensitivity and provides a clear benchmark for comparing the relative risk of other PAs.

Reference Standard for LC-MS/MS Method Development

Dehydrolasiocarpine is the key toxic metabolite of one of the most potent and prevalent pyrrolizidine alkaloids, lasiocarpine [1]. Therefore, it is a necessary reference standard for developing and validating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), aimed at quantifying the presence of reactive DHPA metabolites in biological matrices (e.g., plasma, liver tissue) or in vitro metabolic systems. Its unique chemical structure (C21H31NO7, MW 409.5) [2] is required for accurate identification and quantification.

Mechanistic Studies of Pyrrolic Ester–DNA/Protein Interactions

Unlike its parent compound lasiocarpine, which requires bioactivation, dehydrolasiocarpine is a direct-acting reactive pyrrolic ester that can bind to DNA and proteins [1]. This property makes it an essential tool for research focused on elucidating the primary molecular mechanisms of DHPA-induced hepatotoxicity, genotoxicity, and carcinogenesis, without the confounding variables of cellular uptake and metabolic enzyme efficiency that are present when using parent PAs.

Test Article for Regulatory Carcinogenicity Re-evaluation

Current regulatory approaches often use riddelliine as a benchmark for PA risk assessment [1]. However, quantitative evidence demonstrates that lasiocarpine, the precursor to dehydrolasiocarpine, is significantly more potent in both cytotoxicity (EC50 10 μM vs. 97 μM) [2] and genotoxicity (BMC 0.01 μM vs. 1.29 μM) [2] assays. Procuring dehydrolasiocarpine is therefore critical for research programs designed to generate the comparative data needed to refine regulatory potency factors and improve the accuracy of public health risk assessments for this class of toxins.

Application
Selection Property
Validation Focus
DHPA contaminant screening assays
Reported top cytotoxicity rank in tested DHPA panel
In vitro assay sensitivity and PA ranking
LC-MS/MS method development for DHPA metabolites
Reported key reactive metabolite of highly cytotoxic PA lasiocarpine
Accurate identification/quantification in biological matrices
Direct-acting DNA/protein binding studies
Direct-acting pyrrolic ester; bypasses metabolic activation variables
Primary molecular mechanism elucidation
Carcinogenicity risk assessment research
Higher reported genotoxicity/cytotoxicity than NTP benchmark riddelliine
Comparative data for refining PA risk models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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